N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acenaphthene moiety attached to a benzamide structure, which is further substituted with three methoxy groups at the 3, 4, and 5 positions of the benzene ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with acenaphthene and 3,4,5-trimethoxybenzoic acid.
Formation of Acenaphthenylamine: Acenaphthene is first converted to acenaphthenylamine through a series of reactions, including nitration, reduction, and amination.
Amide Formation: The acenaphthenylamine is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)benzamide: Similar structure with a pyridine ring instead of acenaphthene.
3,4,5-Trimethoxybenzamide: Lacks the acenaphthene moiety but has the same methoxy substitutions.
Acenaphthoquinone: Contains the acenaphthene structure but differs in functional groups.
Uniqueness
N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide is unique due to the combination of the acenaphthene moiety and the trimethoxy-substituted benzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H21NO4/c1-25-18-11-15(12-19(26-2)21(18)27-3)22(24)23-17-10-9-14-8-7-13-5-4-6-16(17)20(13)14/h4-6,9-12H,7-8H2,1-3H3,(H,23,24) |
InChI Key |
OQPXTSMDRDNOAA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.